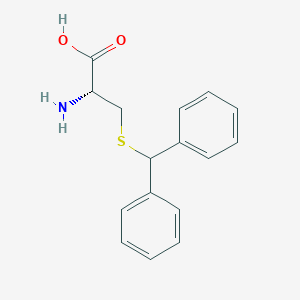

H-Cys(Dpm)-OH

Vue d'ensemble

Description

S-Diphenylmethyl-L-cysteine, also known as S-Diphenylmethyl-L-cysteine, is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.

The exact mass of the compound S-Diphenylmethyl-L-cysteine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-Diphenylmethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Diphenylmethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antioxidant Properties

S-Diphenylmethyl-L-cysteine exhibits potent antioxidant activity. Research indicates that compounds derived from L-cysteine can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases including cancer and cardiovascular disorders . A study highlighted the compound's ability to improve insulin resistance and attenuate metabolic syndrome in animal models by reducing oxidative stress markers .

Cancer Treatment

The compound has been investigated for its potential role in cancer therapy. Specifically, it has shown promise as a protective agent against certain types of cancer by modulating cellular mechanisms involved in tumor growth and proliferation. For instance, S-Diphenylmethyl-L-cysteine may influence pathways related to apoptosis and cell cycle regulation .

Neuroprotective Effects

Research suggests that L-cysteine derivatives can protect neuronal cells from oxidative damage. S-Diphenylmethyl-L-cysteine's neuroprotective properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .

Biochemical Applications

Peptide Synthesis

S-Diphenylmethyl-L-cysteine is utilized in peptide synthesis, particularly in the formation of cysteine-containing peptides. The compound serves as a protecting group for the thiol group of cysteine, allowing for the selective formation of disulfide bonds in peptides during synthesis processes . This application is crucial in developing therapeutic peptides that require specific structural configurations.

Enzyme Inhibition Studies

The compound has been employed in studies investigating enzyme inhibition mechanisms, particularly those involving cysteine proteases. Its structural features allow researchers to explore interactions with active sites of enzymes, contributing to the design of inhibitors that could serve as therapeutic agents against diseases where these enzymes play a pivotal role .

Industrial Applications

Pharmaceutical Formulations

S-Diphenylmethyl-L-cysteine is being explored for its incorporation into pharmaceutical formulations aimed at enhancing drug stability and bioavailability. Its antioxidant properties make it a candidate for formulations targeting oxidative stress-related conditions .

Food Industry

In the food industry, derivatives of L-cysteine are often used as flavor enhancers or preservatives. While specific applications of S-Diphenylmethyl-L-cysteine in food technology are less documented, its parent compound's functionalities suggest potential uses in enhancing food quality and safety .

Case Studies

Activité Biologique

S-Diphenylmethyl-L-cysteine (DPMC) is a derivative of L-cysteine, an amino acid known for its biological significance and reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and biological activities. This article delves into the biological activity of S-Diphenylmethyl-L-cysteine, examining its mechanisms of action, therapeutic implications, and relevant research findings.

S-Diphenylmethyl-L-cysteine is synthesized through the reaction of L-cysteine with diphenylmethanol in the presence of trifluoroacetic acid. This reaction yields DPMC with high efficiency, often exceeding 90% yield under optimized conditions . The compound features a thiol (-SH) group, which is crucial for its biological activity, allowing it to participate in redox reactions and interact with various biomolecules.

2. Mechanisms of Biological Activity

The biological activity of DPMC can be attributed to several mechanisms:

- Antioxidant Activity : DPMC exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that DPMC may modulate inflammatory pathways. For instance, it has been shown to reduce levels of pro-inflammatory cytokines in experimental models, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that DPMC possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing healthy cells highlights its potential for targeted cancer therapies .

3.1 Antioxidant and Anti-inflammatory Effects

A study investigating the effects of cysteine derivatives found that S-Diphenylmethyl-L-cysteine significantly reduced oxidative stress markers in vitro. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were notably lower in cells treated with DPMC compared to controls. Additionally, levels of glutathione peroxidase (GPx) were elevated, indicating enhanced antioxidant defense mechanisms .

| Parameter | Control Group | DPMC Treatment |

|---|---|---|

| Malondialdehyde (µM) | 4.28 | 2.10 |

| Glutathione Peroxidase (U/mL) | 29.36 | 45.00 |

3.2 Cytotoxicity Studies

In another study focusing on the cytotoxic effects of DPMC on cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer), results demonstrated that DPMC induced significant cell death at concentrations above 50 µM after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| U87 | 45 |

| HeLa | 55 |

4. Therapeutic Implications

The diverse biological activities of S-Diphenylmethyl-L-cysteine suggest several therapeutic applications:

- Cancer Therapy : Given its cytotoxic effects on tumor cells, DPMC may serve as a lead compound for developing novel anticancer agents.

- Neuroprotection : Its antioxidant properties position DPMC as a potential candidate for neuroprotective therapies aimed at conditions like Alzheimer's disease.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses could make DPMC useful in treating chronic inflammatory diseases.

Propriétés

IUPAC Name |

2-amino-3-benzhydrylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGZCIBPYFZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93008-91-4, 5191-80-0 | |

| Record name | NSC113924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.